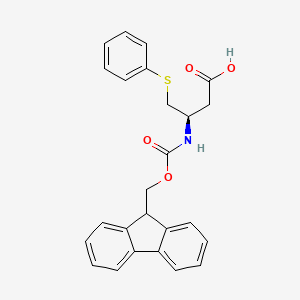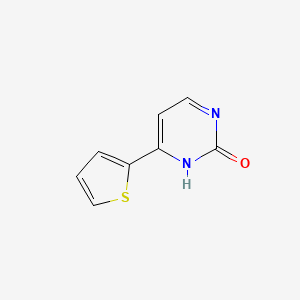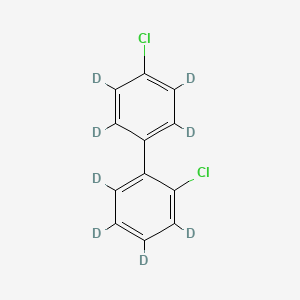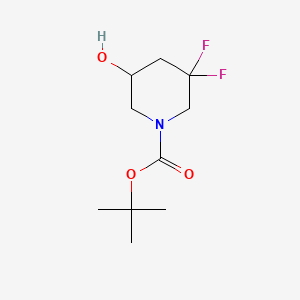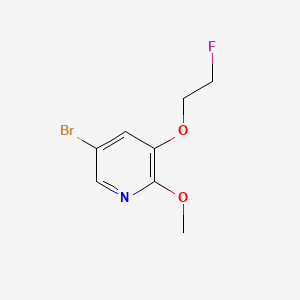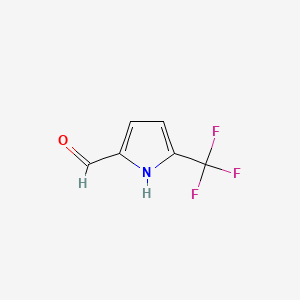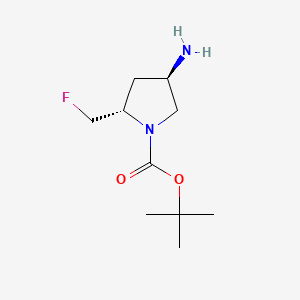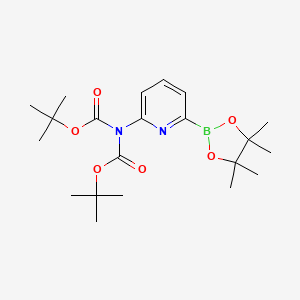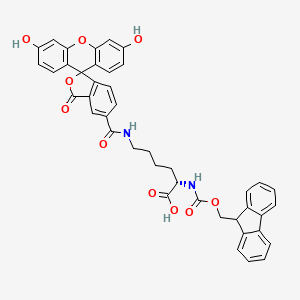
Fmoc-Lys(5-FAM)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Lys(5-FAM)-OH is an activated ester of lysine that is used in the synthesis of peptides . It is synthesized by coupling a 5-fluoroacrylate group to the lysine side chain with ethylene glycol .
Synthesis Analysis
The synthesis of Fmoc-Lys(5-FAM)-OH involves two distinct synthetic routes . The first route utilizes copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition . The second route utilized Fmoc-Lys with microwave irradiation . Both approaches allowed convenient production of a very pure final product at a reasonable cost .Molecular Structure Analysis
The molecular formula of Fmoc-Lys(5-FAM)-OH is C₄₂H₃₄N₂O₁₀ . Its molecular weight is 726.73 g/mol .Chemical Reactions Analysis
Fmoc-Lys(5-FAM)-OH is used in the synthesis of peptides . It is used as a building block for in-sequence Lys labeling by FAM .Physical And Chemical Properties Analysis
Fmoc-Lys(5-FAM)-OH has a molecular weight of 726.73 g/mol . It has an extinction coefficient (cm -1 M -1) of 83000, an excitation wavelength of 493 nm, and an emission wavelength of 517 nm .Applications De Recherche Scientifique
Fluorescent Resonance Energy Transfer (FRET) Substrates
Fmoc-Lys(5-FAM)-OH is used in the preparation of FRET substrates, which are commonly employed for protease activity assays. The compound, with 5-carboxyfluorescein (5-Fam) as the fluorophore and Dabcyl as the quencher, is incorporated into triple-helical peptides (THPs) to study protease activity .
Synthesis of Fluorescent Peptides
The compound is also utilized in the solid-phase synthesis of fluorescent peptides. Different synthetic routes have been examined to produce Fmoc-Lys(5-Fam) economically, including methods using microwave irradiation . Comparison studies have been performed using two kinds of resins: Fmoc-Lys(5-FAM)-Rink Amide resin and Fmoc-Lys[5-FAM(trt)]-Rink Amide resin .
Mécanisme D'action
Target of Action
Fmoc-Lys(5-FAM)-OH is primarily used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are proteases, particularly matrix metalloproteinases (MMPs) such as MMP-1, MMP-13, and MT1-MMP .
Mode of Action
Fmoc-Lys(5-FAM)-OH is incorporated into the sequence of a triple-helical peptide (THP) substrate . This compound acts as a fluorophore, emitting fluorescence when excited . When the substrate is cleaved by the target proteases, the fluorescence is released, which can be measured to determine the activity of the proteases .
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-Lys(5-FAM)-OH is the proteolytic pathway involving MMPs . The cleavage of the FRET peptide substrates by MMPs results in the release of fluorescence, indicating the activity of these enzymes .
Result of Action
The cleavage of the FRET peptide substrates containing Fmoc-Lys(5-FAM)-OH by MMPs results in the release of fluorescence . This fluorescence can be measured to determine the activity of the MMPs . Therefore, the primary molecular effect of Fmoc-Lys(5-FAM)-OH’s action is the generation of a fluorescent signal that indicates protease activity .
Action Environment
The action of Fmoc-Lys(5-FAM)-OH can be influenced by various environmental factors. For instance, the stability of the triple-helix formed by the FRET peptide substrates can be affected by temperature and pH . Furthermore, the efficiency of fluorescence resonance energy transfer, and thus the sensitivity of the protease activity assay, can be influenced by the distance between the fluorophore and the quencher .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGWQSWIFPNCB-DHUJRADRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of Fmoc-Lys(5-FAM)-OH in the synthesis of the PEGtide dendrons, and how does its incorporation contribute to the study's objectives?
A1: Fmoc-Lys(5-FAM)-OH serves a dual purpose in the synthesis of these dendrons:
- Building Block: It acts as a branching unit during the solid-phase peptide synthesis (SPPS) of the PEGtide dendrons. The lysine's two amine groups (one protected by Fmoc, the other by 5-FAM) allow for the sequential and controlled addition of other building blocks like Fmoc-dPEG6-OH and Fmoc-β-Ala-OH. This enables the researchers to construct the desired branched, dendritic structure. []
- Fluorescent Tag: The 5-carboxyfluorescein (5-FAM) molecule attached to the lysine acts as a fluorescent tag. This allows the researchers to visualize and track the dendrons, particularly their uptake by macrophages, using techniques like confocal microscopy. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

